![molecular formula C11H12N2 B11913815 2-(Isoquinolin-1-yl)ethanamine](/img/structure/B11913815.png)
2-(Isoquinolin-1-yl)ethanamine
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Overview
Description
2-(Isoquinolin-1-yl)ethanamine is an organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of isoquinoline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . Another method involves the reduction of 2-(Isoquinolin-1-yl)acetonitrile using hydrogen gas and a suitable catalyst, such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amines
Substitution: Substituted isoquinoline derivatives
Scientific Research Applications
Medicinal Chemistry
Isoquinoline derivatives, including 2-(Isoquinolin-1-yl)ethanamine, are recognized for their significant biological activities. This compound is particularly noted for its potential in developing pharmacologically active agents.
Anticancer Properties
Research has indicated that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, specific modifications to the structure of this compound have been shown to enhance its cytotoxic effects against various cancer cell lines. A study demonstrated that hydrazine derivatives synthesized from this compound exhibited notable activity against resistant cancer strains, suggesting its utility in cancer therapy .
Antimicrobial Activity
Isoquinoline derivatives are also explored for their antimicrobial properties. Studies have shown that structural modifications can significantly enhance the antibacterial efficacy of these compounds against high-priority pathogens identified by the WHO. The structure–activity relationship (SAR) studies indicate that specific substitutions on the isoquinoline framework can lead to improved antimicrobial potency .
Table 1: Antimicrobial Activity of Isoquinoline Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
---|---|---|
This compound | TBD | TBD |
2-Chloro-1-(isoquinolin-1-yl)ethan-1-one | 4 µg/mL | MRSA |
2-Bromo-1-(quinolin-8-yl)ethanone | TBD | Various Gram-positive bacteria |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules and natural products. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and cyclization reactions.
Synthesis of Novel Compounds
Recent advancements have highlighted the synthesis of isoquinoline-based scaffolds through innovative methodologies such as Ugi reactions and copper-catalyzed cyclizations. These synthetic routes enable the formation of diverse derivatives with potential biological activities .
Biological Studies
Due to its structural similarity to biologically active molecules, this compound is employed in biological studies focusing on enzyme inhibition and receptor binding.
Receptor Interaction Studies
The compound has been investigated for its interaction with dopamine receptors, particularly D2 and D3 receptors. Functional assays have demonstrated that certain isoquinoline derivatives exhibit high potency at these receptors, indicating their potential as therapeutic agents for neurological disorders .
Table 2: Comparative Analysis of Biological Activities
Compound | Structure Characteristics | Notable Biological Activities |
---|---|---|
This compound | Bromine substitution | Antibacterial, anticancer |
1-(Isoquinolin-1-yl)ethan-1-one | No halogen substitution | Moderate biological activity |
2-Chloro-1-(isoquinolin-1-yl)ethan-1-one | Chlorine instead of bromine | Antibacterial |
Case Studies
Several studies have focused on the synthesis and evaluation of isoquinoline derivatives, including this compound.
Case Study 1: Anticancer Evaluation
A recent investigation into novel isoquinoline derivatives revealed that specific structural modifications led to enhanced activity against resistant bacterial strains and cancer cell lines. The presence of bromine was found to modulate biological activity positively, suggesting that halogenation could improve binding affinity to biological targets compared to non-brominated analogs .
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized a series of isoquinoline derivatives and tested their antimicrobial efficacy against various pathogens. The results indicated that specific substitutions significantly influenced the compounds' antibacterial potency, reinforcing the importance of structural diversity in drug design .
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)ethanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the heterocyclic ring.
Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)ethanamine.
2-(Quinolin-1-yl)ethanamine: A similar compound with a quinoline ring instead of an isoquinoline ring.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline ring system and ethanamine side chain make it a versatile compound for various synthetic and research applications.
Biological Activity
2-(Isoquinolin-1-yl)ethanamine, also known as isoquinoline ethylamine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an isoquinoline moiety linked to an ethylamine group. This structural feature is significant as it influences the compound's interaction with biological targets.
1. Neuropharmacological Effects
Research indicates that isoquinoline derivatives exhibit activity at dopamine receptors, particularly D2 and D3 receptors. A study demonstrated that certain isoquinoline derivatives showed high binding affinity and selectivity for D3 receptors, with Ki values indicating potent interactions (D2: Ki = 4.89 nM; D3: Ki = 0.40 nM) . Such interactions suggest potential applications in treating neuropsychiatric disorders.
2. Antimicrobial Activity
Isoquinoline derivatives have been investigated for their antibacterial properties. For instance, compounds derived from isoquinoline demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 16 µg/mL to 128 µg/mL . The mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
3. Anticancer Properties
Studies have shown that isoquinoline derivatives possess cytotoxic effects against various cancer cell lines. For example, specific derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells . The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Case Study 1: Neuropharmacological Research
A detailed structure-activity relationship (SAR) study highlighted the enhanced potency of certain isoquinoline derivatives at D3 receptors compared to their D2 counterparts. The enantiomerically pure compound showed improved selectivity and efficacy in functional assays, indicating its potential as a therapeutic agent for conditions like schizophrenia .
Case Study 2: Antimicrobial Efficacy
In a comparative study, several isoquinoline derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications at specific positions on the isoquinoline ring significantly influenced potency against bacterial strains. For instance, N-methylquaternium derivatives showed increased MIC values against Staphylococcus aureus compared to traditional antibiotics .
Data Tables
Compound | Biological Activity | IC50/MIC Values |
---|---|---|
Isoquinoline Derivative A | Antibacterial (Staphylococcus aureus) | MIC = 16 µg/mL |
Isoquinoline Derivative B | Anticancer (MCF-7 cells) | IC50 = 25 µM |
Isoquinoline Derivative C | Neuropharmacological (D3 receptor binding) | Ki = 0.19 nM |
The biological activities of this compound are mediated through various mechanisms:
- Dopaminergic Modulation : Interaction with dopamine receptors modulates neurotransmitter release, influencing mood and behavior.
- Antibacterial Action : Disruption of cell wall synthesis and metabolic pathways leads to bacterial cell death.
- Cytotoxicity in Cancer Cells : Induction of apoptosis via mitochondrial pathways and inhibition of cell cycle progression.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-isoquinolin-1-ylethanamine |
InChI |
InChI=1S/C11H12N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7,12H2 |
InChI Key |
NKAKAQCUSVBDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCN |
Origin of Product |
United States |
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